molecular formula C20H21N3O7 B2691740 2-methyl-8-nitro-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 866346-30-7

2-methyl-8-nitro-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2691740
CAS No.: 866346-30-7
M. Wt: 415.402
InChI Key: SHBCXEOFDCFFQV-UHFFFAOYSA-N
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Description

This compound belongs to the methanobenzooxadiazocine family, characterized by a bicyclic framework integrating a benzannulated oxadiazocine core. Key structural features include:

  • 8-Nitro group: An electron-withdrawing substituent that influences reactivity and solubility.
  • 3,4,5-Trimethoxyphenyl moiety: A bulky aromatic group linked to the oxadiazocine nitrogen, likely enhancing lipophilicity and receptor binding affinity.

Properties

IUPAC Name

9-methyl-4-nitro-10-(3,4,5-trimethoxyphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7/c1-20-10-14(13-7-11(23(25)26)5-6-15(13)30-20)21-19(24)22(20)12-8-16(27-2)18(29-4)17(9-12)28-3/h5-9,14H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBCXEOFDCFFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-8-nitro-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Synthesis

The compound's structure includes a methanobenzo[g][1,3,5]oxadiazocin core with substituents that enhance its biological profile. The synthesis involves multi-step reactions starting from readily available precursors such as 3,4,5-trimethoxybenzaldehyde. The detailed synthetic pathway is crucial for understanding the relationship between structure and activity.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and HepG-2 (liver cancer).
  • Mechanism of Action : The compound induced cell death primarily through G2/M phase cell cycle arrest , which is critical for preventing cancer cell proliferation. This mechanism was confirmed using flow cytometry and fluorescent staining techniques to analyze cell cycle distribution and apoptosis markers .

Comparative Cytotoxicity

A comparative study of related compounds indicated that structural modifications significantly affect cytotoxicity. For instance, compounds with a 3,4,5-trimethoxybenzoyl substitution exhibited up to 50-fold greater activity than those with different methoxy arrangements . This suggests that the specific placement of substituents plays a pivotal role in enhancing biological activity.

Compound StructureIC50 (µM)Cell Line
2-Methyl-8-nitro...12MCF-7
Related Compound A25MCF-7
Related Compound B60HeLa

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding affinity of the compound to various biological targets. The results indicated strong interactions with estrogen receptors (ERα), which may contribute to its anticancer effects by modulating hormonal pathways involved in breast cancer progression .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Study on MCF-7 Cells :
    • Objective : To evaluate the anticancer efficacy.
    • Findings : The compound significantly reduced cell viability and induced apoptosis via caspase activation.
  • In Vivo Studies :
    • Preliminary in vivo studies suggest that the compound could inhibit tumor growth in xenograft models. Further investigations are needed to assess pharmacokinetics and long-term effects.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

Compound Name Core Structure Key Substituents
Target Compound Methanobenzooxadiazocine 8-NO₂; 3-(3,4,5-trimethoxyphenyl)
3-(3-Methoxyphenyl)-2,8-Dimethyl-5,6-Dihydro-2H-2,6-Methanobenzo[g][1,3,5]Oxadiazocin-4(3H)-One Methanobenzooxadiazocine 8-CH₃; 3-(3-methoxyphenyl)
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate Imidazopyridine 8-CN; 7-(4-NO₂C₆H₄); 3-phenethyl
3-(Substituted Methylthio)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazoles Triazole 5-(3,4,5-trimethoxyphenyl); variable S-linked substituents

Analysis :

  • The target compound’s oxadiazocine core distinguishes it from imidazopyridine () and triazole () analogs. This rigid bicyclic system may confer distinct conformational preferences for biological interactions.
  • The 3,4,5-trimethoxyphenyl group is shared with triazole derivatives (), a motif often associated with tubulin inhibition in anticancer agents. However, its linkage to an oxadiazocine (vs. triazole) likely alters binding kinetics and selectivity .

Substituent Effects on Physicochemical Properties

Substituent Role in Target Compound Comparison to Analogs
8-Nitro Electron-withdrawing; may reduce solubility Replaced by 8-methyl in ’s analog, increasing hydrophobicity .
3,4,5-Trimethoxyphenyl Enhances lipophilicity Contrasts with 3-methoxyphenyl in , which reduces steric bulk .
Methano bridge Conformational rigidity Absent in triazole () and imidazopyridine () analogs.

Key Findings :

  • The 8-nitro group in the target compound may improve stability compared to methyl-substituted analogs but could limit aqueous solubility.

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